Cas no 1019115-30-0 (5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)
5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole
- 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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- Inchi: 1S/C14H15BrN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-4,8-9,16H,5-7H2,1H3
- InChI Key: MLCOVEKUVHOSOP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(=CN2C)C1=CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 315
- XLogP3: 2.4
- Topological Polar Surface Area: 17
5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B263561-100mg |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole |
1019115-30-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B263561-500mg |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole |
1019115-30-0 | 500mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B263561-1g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole |
1019115-30-0 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F2113-0579-0.25g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
1019115-30-0 | 95%+ | 0.25g |
$595.0 | 2023-09-06 | |
| Life Chemicals | F2113-0579-0.5g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
1019115-30-0 | 95%+ | 0.5g |
$627.0 | 2023-09-06 | |
| Life Chemicals | F2113-0579-1g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
1019115-30-0 | 95%+ | 1g |
$660.0 | 2023-09-06 | |
| Life Chemicals | F2113-0579-2.5g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
1019115-30-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-06 | |
| Life Chemicals | F2113-0579-5g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
1019115-30-0 | 95%+ | 5g |
$2167.0 | 2023-09-06 | |
| Life Chemicals | F2113-0579-10g |
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
1019115-30-0 | 95%+ | 10g |
$3034.0 | 2023-09-06 |
5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Research Brief on 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 1019115-30-0)
The compound 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 1019115-30-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a key intermediate in the development of novel small-molecule inhibitors targeting protein kinases and G protein-coupled receptors (GPCRs). Its unique structural features, including the bromo-substituted indole core and the tetrahydropyridine moiety, make it a versatile scaffold for drug discovery. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating serotonin receptor activity, suggesting potential applications in neuropsychiatric disorders.
In terms of synthesis, advancements in catalytic methodologies have enabled more efficient and scalable routes to produce 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. A recent paper in Organic Letters (2024) detailed a palladium-catalyzed cross-coupling approach that significantly improves yield and purity, addressing previous challenges related to regioselectivity. This methodological breakthrough is expected to facilitate further pharmacological studies and preclinical evaluations.
Biological evaluations of this compound have revealed promising activity in vitro and in vivo. For example, a 2024 study in ACS Chemical Biology reported its potent inhibitory effects on specific kinase targets implicated in cancer cell proliferation. The compound exhibited low micromolar IC50 values in kinase assays and demonstrated selective cytotoxicity against certain cancer cell lines, underscoring its potential as an anticancer agent. Additionally, its pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability, are currently under investigation in animal models.
Despite these encouraging findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Computational modeling and structure-activity relationship (SAR) studies are ongoing to refine its pharmacological profile. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical candidates. Future research directions may include exploring its utility in combination therapies and expanding its application to other disease areas, such as inflammatory and neurodegenerative disorders.
In conclusion, 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 1019115-30-0) represents a promising scaffold for drug development, with recent studies highlighting its synthetic accessibility, biological activity, and therapeutic potential. Continued research efforts will be critical to fully elucidate its mechanisms of action and advance its clinical development.
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